[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][(furan-2-yl)methyl]amine
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Overview
Description
[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][(furan-2-yl)methyl]amine is a compound that belongs to the class of pyrazole derivatives. Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][(furan-2-yl)methyl]amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a cyclopentyl-substituted pyrazole with a furan-2-ylmethylamine derivative. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran (THF) and may require the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and characterization to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][(furan-2-yl)methyl]amine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent the decomposition of the reducing agent .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][(furan-2-yl)methyl]amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][(furan-2-yl)methyl]amine involves its interaction with specific molecular targets and pathways. For example, in its antileishmanial activity, the compound may inhibit key enzymes involved in the survival and replication of the Leishmania parasite . Molecular docking studies have shown that the compound can fit into the active site of these enzymes, leading to their inhibition .
Comparison with Similar Compounds
Similar Compounds
Imidazole-containing compounds: Known for their broad range of chemical and biological properties.
Hydrazine-coupled pyrazoles: Exhibiting potent antileishmanial and antimalarial activities.
Triazole derivatives: Used in various chemical and biological applications.
Uniqueness
[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][(furan-2-yl)methyl]amine is unique due to its specific combination of a cyclopentyl-substituted pyrazole and a furan-2-ylmethylamine moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C15H21N3O |
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Molecular Weight |
259.35 g/mol |
IUPAC Name |
N-[(1-cyclopentyl-3-methylpyrazol-4-yl)methyl]-1-(furan-2-yl)methanamine |
InChI |
InChI=1S/C15H21N3O/c1-12-13(9-16-10-15-7-4-8-19-15)11-18(17-12)14-5-2-3-6-14/h4,7-8,11,14,16H,2-3,5-6,9-10H2,1H3 |
InChI Key |
SIJFEJVAKVSDQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1CNCC2=CC=CO2)C3CCCC3 |
Origin of Product |
United States |
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